![molecular formula C8H20Cl2N2O B2432168 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride CAS No. 1989672-58-3](/img/structure/B2432168.png)
1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride
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Overview
Description
The compound “1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride” is a derivative of piperidine, which is a widely used structural motif in the field of medicinal chemistry . Piperidine and its derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis Approaches : The compound has been involved in various synthesis processes. For instance, Leflemme et al. (2005) described a synthesis procedure for 2-aryl-6-methylpiperidin-4-ols using sulfinimine chemistry, indicating a potential structural similarity or relevance in chemical synthesis processes (Leflemme et al., 2005). Similarly, Weis et al. (2003) discussed the conversion of 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, followed by N-methylation to produce 2-substituted 1-methylpiperidin-4-ols, suggesting the compound's involvement in the synthesis of complex structures (Weis et al., 2003).
Chemical Properties and Reactions : Senguttuvan et al. (2013) detailed the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, yielding 4-amino-2,6-diaryl-3-methylpiperidines, indicating the compound's relevance in producing analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013). Harini et al. (2014) synthesized 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which showed promising antioxidant and antimicrobial activities, demonstrating the compound's potential in medicinal chemistry (Harini et al., 2014).
Environmental and Safety Considerations : Rodríguez et al. (2019) explored the use of diluted 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, highlighting the compound's toxic nature but also providing a safer and less polluting alternative for peptide synthesis (Rodríguez et al., 2019).
Potential Therapeutic Applications : Dyusebaeva et al. (2017) studied the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, with certain derivatives showing a broad spectrum of activity, hinting at the compound's potential for further antimicrobial testing (Dyusebaeva et al., 2017).
Structural and Molecular Insights : Dega-Szafran et al. (2006) discussed the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing intricate details about molecular structure, hydrogen bonding, and molecular interactions, which could be valuable for understanding the compound's behavior in different contexts (Dega-Szafran et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain .
Mode of Action
1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the release and reuptake of neurotransmitters such as dopamine .
Biochemical Pathways
Upon activation of TAAR1, intracellular signaling pathways are triggered, leading to changes in neurotransmitter release and reuptake
Result of Action
The activation of TAAR1 by 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride can lead to changes in neurotransmission, particularly involving dopamine . This can have potential effects on behaviors and conditions associated with dopamine, such as mood and movement disorders .
properties
IUPAC Name |
1-(2-aminoethyl)-4-methylpiperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(11)2-5-10(6-3-8)7-4-9;;/h11H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJAYTNLRCDQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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